molecular formula C18H19NO3 B12113445 2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide

2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide

Cat. No.: B12113445
M. Wt: 297.3 g/mol
InChI Key: UYXOOSUMAVSSKM-UHFFFAOYSA-N
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Description

2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide is a complex organic compound with a molecular formula of C19H21NO3. This compound is known for its unique structural features, which include a benzo[e]1,4-dioxane ring and a carboxamide group attached to a 2-(methylethyl)phenyl moiety .

Preparation Methods

The synthesis of 2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide typically involves the reaction of 2H,3H-benzo[e]1,4-dioxan-2-ylmethanol with 2-(methylethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the carboxamide bond .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Compared to other similar compounds, 2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C18H19NO3/c1-12(2)13-7-3-4-8-14(13)19-18(20)17-11-21-15-9-5-6-10-16(15)22-17/h3-10,12,17H,11H2,1-2H3,(H,19,20)

InChI Key

UYXOOSUMAVSSKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

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